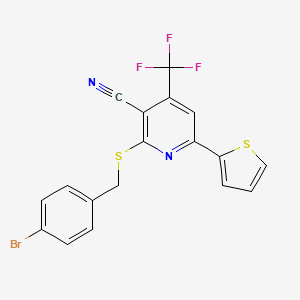

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Description

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a structurally complex nicotinonitrile derivative characterized by three distinct functional groups:

- 2-Thienyl substituent: A heteroaromatic group that may improve π-π stacking interactions with biological targets.

- Trifluoromethyl group: A highly electronegative substituent known to enhance metabolic stability and membrane permeability .

This compound’s molecular formula is C₁₈H₁₁BrF₃N₂S₂, with a molecular weight of 465.32 g/mol. Its unique structural features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes like succinate dehydrogenase (SDH), as suggested by molecular docking studies .

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrF3N2S2/c19-12-5-3-11(4-6-12)10-26-17-13(9-23)14(18(20,21)22)8-15(24-17)16-2-1-7-25-16/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZQECIOIHQRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrF3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332110-04-0 | |

| Record name | 2-((4-BROMOBENZYL)THIO)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Formation of 4-Bromobenzylthiol: This can be achieved by reacting 4-bromobenzyl chloride with sodium hydrosulfide.

Synthesis of 2-Thienyl-4-(trifluoromethyl)nicotinonitrile:

Coupling Reaction: The final step involves coupling 4-bromobenzylthiol with 2-thienyl-4-(trifluoromethyl)nicotinonitrile under suitable conditions, such as the presence of a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-withdrawing effects from the trifluoromethyl and nitrile groups.

Mechanistic Insight : The bromine’s leaving-group ability is enhanced by conjugation with electron-withdrawing substituents, facilitating attack by nucleophiles like amines or alkoxides .

Thioether Oxidation

The benzylthio (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 6 h | Sulfoxide derivative | 65–80% | |

| H₂O₂/AcOH | RT, 12 h | Sulfone derivative | 50–60% |

Example Protocol :

-

Sulfoxidation : Treatment with mCPBA in dichloromethane at 0°C, followed by gradual warming to room temperature, yields the sulfoxide .

Nitrile Group Transformations

The nitrile group participates in hydrolysis and reduction reactions:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrolysis | KOH, ethanol, 8 h | Nicotinamide analog | 70–85% | |

| Reduction (LiAlH₄) | THF, reflux, 4 h | Primary amine derivative | 60–75% |

Key Observation : Alkaline hydrolysis with KOH selectively converts the nitrile to an amide without affecting the thioether or trifluoromethyl groups .

Photochemical Reactivity

Green light irradiation in the presence of eosin Y (a photocatalyst) promotes thiol-ene coupling or cyclization reactions:

| Conditions | Outcome | Yield | References |

|---|---|---|---|

| 1 W green LEDs, eosin Y, DMSO, RT | Cyclized pyridine-thiophene adduct | 64% |

Mechanism : Photoexcitation of eosin Y generates singlet oxygen, which abstracts hydrogen from the thioether, initiating radical-based pathways .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivative | 55–70% |

Example : Reaction with phenylboronic acid forms a biaryl structure, expanding conjugation for material science applications .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = most reactive) | Dominant Reaction Pathways |

|---|---|---|

| Bromine (Ar-Br) | 1 | SNAr, Cross-coupling |

| Thioether (-S-) | 2 | Oxidation, Radical reactions |

| Nitrile (-CN) | 3 | Hydrolysis, Reduction |

| Trifluoromethyl (-CF₃) | 4 | Electron-withdrawing stabilization |

Scientific Research Applications

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- The nicotinonitrile core provides a rigid scaffold compared to oxadiazole-based compounds, which may influence conformational flexibility during protein interactions .

Fungicidal and Herbicidal Activity

- 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile: Shows enhanced cellular membrane penetration due to the trifluoromethyl group, but lacks herbicidal activity due to the absence of a thioether linkage .

Enzyme Interactions

- Molecular docking studies suggest the target compound’s bromobenzylthio group may mimic the binding mode of penthiopyrad in SDH inhibition, similar to compound 5g .

- Phenethylsulfanyl analogs (e.g., benzodioxane-containing compound) exhibit distinct interaction patterns with antioxidant pathways, likely due to their extended aromatic systems .

Biological Activity

The compound 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a member of the nicotinonitrile family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₉BrF₃N₃S

- Molecular Weight : 367.2 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : The compound exhibits binding affinity to certain receptors, which may modulate physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. In vitro assays revealed the following minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 10 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines showed that the compound exhibits selective cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings indicate that the compound could be further investigated for its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nicotinonitriles, including our compound, showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of the trifluoromethyl group in enhancing potency against cancer cells.

- Case Study on Antimicrobial Efficacy : Another research article detailed the synthesis and evaluation of various thioether derivatives, including the bromobenzyl thio derivative. The study confirmed its effectiveness against drug-resistant strains of bacteria, suggesting a potential role in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, and how can low yields in critical steps be addressed?

- Methodology : Multi-step synthesis involving thioether formation and nucleophilic substitution is common. For example, similar nicotinonitrile derivatives are synthesized via:

Thiolation : Reacting a brominated precursor with 4-bromobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

Cyano Group Introduction : Using trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of catalytic Lewis acids .

- Yield Optimization : Low yields in thioether formation (e.g., 62% in ) can be improved by using excess thiol, optimizing reaction time, or employing microwave-assisted synthesis .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.35–8.42 ppm) and ¹³C NMR (e.g., cyano carbon at ~110 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 470–500 range) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α, β, γ angles ~90–100°) .

Q. What are the key reactivity patterns of the trifluoromethyl and thienyl groups in this compound?

- Trifluoromethyl Group : Electron-withdrawing nature enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under strong bases .

- Thienyl Group : Participates in π-π stacking (relevant for biological interactions) and undergoes electrophilic substitution at the 5-position .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like KHK (ketohexokinase) or prostaglandin dehydrogenase .

- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .

- Contradictions : Computational predictions may overestimate binding affinity due to rigid-body assumptions. Experimental IC₅₀ values (e.g., from enzyme inhibition assays) are critical for validation .

Q. What strategies resolve conflicting crystallographic data on bond lengths in the nicotinonitrile core?

- Data Reconciliation : Compare experimental bond lengths (e.g., C–C = 1.35–1.45 Å) with theoretical values from DFT calculations (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate lattice strain or measurement errors .

- Validation : Cross-reference with structurally similar compounds (e.g., 6-(4-bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile in ) .

Q. How does the electronic environment of the 4-bromobenzylthio group influence regioselectivity in further functionalization?

- Electrostatic Effects : The electron-deficient bromobenzyl group directs electrophiles to the para position of the benzene ring.

- Experimental Proof : Use Hammett constants (σₚ = +0.23 for Br) to predict substitution sites, validated by NOESY or COSY NMR .

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

- Assay Design :

Enzyme Inhibition : Measure IC₅₀ against KHK isoforms using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HepG2 or HEK293 cells .

- Data Interpretation : Correlate inhibitory activity with structural analogs (e.g., LY3522348 in ) to identify critical substituents .

Methodological Notes

- Synthetic Challenges : By-products from competing thiolation pathways (e.g., disulfide formation) require purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Contradiction Management : Conflicting NMR signals (e.g., overlapping aromatic peaks) can be resolved by 2D NMR techniques like HSQC or HMBC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.